molecular formula C6H14ClNO B6200156 (5R)-5-methyl-1,4-oxazepane hydrochloride CAS No. 2694057-65-1

(5R)-5-methyl-1,4-oxazepane hydrochloride

Cat. No.: B6200156
CAS No.: 2694057-65-1
M. Wt: 151.63 g/mol
InChI Key: WYSIGZNUVPDDKA-FYZOBXCZSA-N
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Description

(5R)-5-methyl-1,4-oxazepane hydrochloride is a heterocyclic organic compound featuring a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,4-oxazepane with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-methyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while reduction can produce more saturated oxazepane derivatives.

Scientific Research Applications

(5R)-5-methyl-1,4-oxazepane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites or allosteric sites, thereby modulating the activity of the target molecule. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,4-oxazepane: A similar compound with a seven-membered ring containing oxygen and nitrogen.

    1,4-diazepane: Another related compound with two nitrogen atoms in the ring.

    5-methyl-1,4-diazepane: A derivative with a methyl group and two nitrogen atoms in the ring.

Uniqueness

(5R)-5-methyl-1,4-oxazepane hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2694057-65-1

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(5R)-5-methyl-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

WYSIGZNUVPDDKA-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1CCOCCN1.Cl

Canonical SMILES

CC1CCOCCN1.Cl

Purity

95

Origin of Product

United States

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